molecular formula C9H6IN3 B11049001 2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile

2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile

Cat. No. B11049001
M. Wt: 283.07 g/mol
InChI Key: XKINJZMSHUKKFT-UHFFFAOYSA-N
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Description

2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of iodine and two methyl groups attached to the pyridine ring, along with two cyano groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile typically involves the introduction of iodine and cyano groups onto a pyridine ring. One common method involves the nucleophilic substitution of halogen atoms by cyanide ions. For example, starting from 2-halopyridines that already contain a nitrile group at the 3 position, a second cyano group can be introduced by nucleophilic substitution using metal cyanides such as potassium cyanide (KCN) or copper cyanide (CuCN) under appropriate reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction: The cyano groups can be involved in oxidation or reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and metal cyanides (e.g., KCN, CuCN) are commonly used.

    Cyclization: Catalysts and specific reaction conditions, such as elevated temperatures and the presence of acids or bases, are often required.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while cyclization reactions can produce various fused heterocyclic compounds .

Scientific Research Applications

2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile depends on its specific application. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. The molecular targets and pathways involved vary based on the specific biological context and the nature of the reactive intermediates formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and the types of reactions it can undergo. The iodine atom can act as a leaving group in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .

properties

Molecular Formula

C9H6IN3

Molecular Weight

283.07 g/mol

IUPAC Name

2-iodo-5,6-dimethylpyridine-3,4-dicarbonitrile

InChI

InChI=1S/C9H6IN3/c1-5-6(2)13-9(10)8(4-12)7(5)3-11/h1-2H3

InChI Key

XKINJZMSHUKKFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=C1C#N)C#N)I)C

Origin of Product

United States

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